

"Methyl 5-chloro-2-methoxybenzoate-d3" physical characteristics

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Compound of Interest

Compound Name: *Methyl 5-chloro-2-methoxybenzoate-d3*

Cat. No.: *B15138998*

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An In-depth Technical Guide to the Physical Characteristics of **Methyl 5-chloro-2-methoxybenzoate-d3**

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Methyl 5-chloro-2-methoxybenzoate and its deuterated analogue, **Methyl 5-chloro-2-methoxybenzoate-d3**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

While specific experimental data for **Methyl 5-chloro-2-methoxybenzoate-d3** is limited, this guide presents the established physical properties of the non-deuterated parent compound, which serves as a close proxy. The deuterated form is primarily utilized as an internal standard in pharmacokinetic studies due to its distinct mass.^[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of Methyl 5-chloro-2-methoxybenzoate. These values have been compiled from various chemical data sources.

Property	Value	Source
Molecular Formula	C ₉ H ₉ ClO ₃	[2] [3] [4] [5] [6]
Molecular Weight	200.62 g/mol	[2] [3] [4] [6] [7]
Molecular Weight (d3)	203.64 g/mol	Calculated
Appearance	White to light yellow crystal powder or clear colorless to pale yellow liquid	[5] [8] [9]
Melting Point	150-152 °C	[5] [8] [9]
Boiling Point	235-240 °C (lit.)	[7] [9] [10]
237.5 °C at 760 mmHg	[5] [8]	
Density	1.259 g/mL at 25 °C (lit.)	[7] [9] [10]
1.229 g/cm ³	[5] [8]	
Refractive Index	n _{20/D} 1.5466 (lit.)	[7] [9] [10]
Flash Point	> 110 °C (> 230 °F)	[9]

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided for Methyl 5-chloro-2-methoxybenzoate.

Identifier	Value	Source
CAS Number	33924-48-0	[5] [6] [7]
IUPAC Name	methyl 5-chloro-2-methoxybenzoate	[2]
SMILES	<chem>COC1=C(C=C(C=C1)Cl)C(=O)OC</chem>	[2] [7]
InChI	1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3	[2] [7]
InChIKey	HPTHYBXMNNGQEF-UHFFFAOYSA-N	[2] [3] [4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of Methyl 5-chloro-2-methoxybenzoate are not extensively published. However, a generalized standard procedure for determining the melting point of a crystalline solid such as this is outlined below.

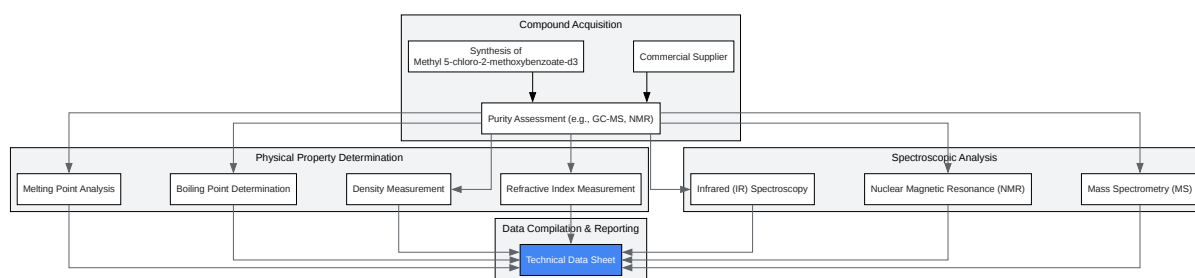
Protocol: Determination of Melting Point using a Digital Melting Point Apparatus

- **Sample Preparation:** A small amount of the crystalline Methyl 5-chloro-2-methoxybenzoate is finely ground into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube containing the sample is placed into the heating block of a digital melting point apparatus.
- **Heating and Observation:**
 - The apparatus is set to heat at a rapid rate initially to approach the expected melting point range.
 - As the temperature nears the literature value (150-152 °C), the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.

- The sample is observed through the magnifying lens.
- Data Recording:
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.
 - The melting point is reported as the range between these two temperatures.
- Purity Assessment: A sharp melting range (typically $< 2\text{ }^{\circ}\text{C}$) is indicative of a pure compound. A broad melting range may suggest the presence of impurities.

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like **Methyl 5-chloro-2-methoxybenzoate-d3** in a research setting.



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Caption: Workflow for the physical and chemical characterization of a research compound.

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